Cas no 18290-31-8 (Levonorgestrel acetate)

Levonorgestrel acetate structure
Levonorgestrel acetate structure
Product Name:Levonorgestrel acetate
CAS No:18290-31-8
MF:C23H30O3
MW:354.482507228851
CID:152215
PubChem ID:62954
Update Time:2025-04-19

Levonorgestrel acetate Chemical and Physical Properties

Names and Identifiers

    • norgestrel acetate
    • (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate (non-preferred name)
    • 18,19-Dinorpregn-4-en-20-yn-3-one, 17-(acetyloxy)-13-ethyl-, (17alpha)-(+-)-
    • 3-Ketonorgestimate
    • Levonorgestrel acetate
    • VF642934XZ
    • NORGESTIMATE RELATED COMPOUND A (25 MG) (LEVONORGESTREL ACETATE)
    • Norgestimate Related Compound A
    • Q27291802
    • UNII-VF642934XZ
    • 13beta-Ethyl-3-oxo-18,19-dinor-17alpha-pregn-4-en-20-yn-17-yl Acetate (Levonorgestrel Acetate)
    • J-007000
    • LEVONORGESTREL ACETATE [WHO-DD]
    • D-(-)-Norgestrel 17-Acetate
    • LEVONORGESTREL 17-ACETATE
    • NORGESTIMATE IMPURITY A [EP IMPURITY]
    • 13.BETA.-ETHYL-3-OXO-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YN-17-YL ACETATE
    • 18290-31-8
    • 18,19-DINORPREGN-4-EN-20-YN-3-ONE, 17-(ACETYLOXY)-13-ETHYL-, (17.ALPHA.)-
    • SCHEMBL2233527
    • DTXSID301314299
    • 17beta-acetoxy-13beta-ethyl-17alpha-ethynyl-gon-4-en-3-one
    • (17.ALPHA.)-17-(ACETYLOXY)-13-ETHYL-18,19-DINORPREGN-4-EN-20-YN-3-ONE
    • 13732-69-9
    • YDQDJLTYVZAOQX-GOMYTPFNSA-N
    • [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
    • Inchi: 1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1
    • InChI Key: YDQDJLTYVZAOQX-GOMYTPFNSA-N
    • SMILES: O(C(C)=O)[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4=CC(CC[C@@H]4[C@H]3CC[C@@]21CC)=O

Computed Properties

  • Exact Mass: 354.21949481g/mol
  • Monoisotopic Mass: 354.21949481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 43.4
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